![molecular formula C15H10BrNO2 B2721937 (3-Amino-1-benzofuran-2-yl)(4-bromophenyl)methanone CAS No. 49615-94-3](/img/structure/B2721937.png)
(3-Amino-1-benzofuran-2-yl)(4-bromophenyl)methanone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-1-benzofuran-2-yl)(4-bromophenyl)methanone typically involves the reaction of 3-amino-2-benzofuran with 4-bromobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(3-Amino-1-benzofuran-2-yl)(4-bromophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 SIRT1 Inhibition
One of the prominent applications of (3-Amino-1-benzofuran-2-yl)(4-bromophenyl)methanone is its role as a novel inhibitor of SIRT1 (Sirtuin 1), a NAD(+)-dependent deacetylase involved in various cellular processes including aging and metabolism. Research has shown that compounds based on the benzofuran scaffold can effectively inhibit SIRT1 by binding to its C-pocket, blocking the transformation of NAD(+) to its productive conformation. This inhibition results in an increase in p53 acetylation, which is crucial for regulating cell cycle and apoptosis .
1.2 Anticancer Activity
The compound has been explored for its anticancer properties. Its derivatives have been synthesized and evaluated for their ability to induce apoptosis in cancer cells. The presence of the benzofuran moiety is believed to enhance the cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapy .
Biological Research
2.1 Neuroprotective Effects
Studies indicate that this compound may exhibit neuroprotective effects. The compound's ability to modulate oxidative stress pathways suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
2.2 Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. Its derivatives have shown activity against a range of bacterial strains, indicating that modifications of the benzofuran structure could lead to new antimicrobial agents .
Synthetic Methodologies
3.1 Synthetic Routes
The synthesis of this compound involves several key steps, including the formation of the benzofuran core followed by bromination and subsequent amination reactions. These synthetic routes are critical for producing analogs with enhanced biological activity .
3.2 Use in High-Purity Active Pharmaceutical Ingredient Production
The compound is also utilized in the pharmaceutical industry as a high-purity active pharmaceutical ingredient (API). Its production requires stringent control measures to maintain low occupational exposure limits (OEL), making it suitable for cleanroom environments .
Case Studies
Mechanism of Action
The mechanism of action of (3-Amino-1-benzofuran-2-yl)(4-bromophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
(3-Amino-4,6-dimethoxy-1-benzofuran-2-yl)(4-bromophenyl)methanone: Similar structure with additional methoxy groups.
(3-Amino-1-benzofuran-2-yl)(4-chlorophenyl)methanone: Similar structure with a chlorine atom instead of bromine.
Uniqueness
(3-Amino-1-benzofuran-2-yl)(4-bromophenyl)methanone is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to its analogs .
Biological Activity
(3-Amino-1-benzofuran-2-yl)(4-bromophenyl)methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran core, which is known for its diverse biological properties. The presence of an amino group and a bromophenyl moiety enhances its reactivity and potential interactions with biological targets. Its molecular formula is CHBrNO, and it has been synthesized for various pharmacological evaluations.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, contributing to its anticancer properties. For instance, it has been shown to affect pathways such as the AKT signaling pathway, which is critical in cancer cell metabolism and growth .
- Antimicrobial Activity : Studies suggest that the benzofuran structure allows for interaction with bacterial enzymes and cell membranes, leading to antimicrobial effects. The compound has demonstrated activity against various bacterial strains, including those resistant to conventional antibiotics .
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against multiple cancer cell lines.
Cell Line | IC (µM) | Mechanism |
---|---|---|
A549 (Lung Cancer) | 16.4 | Inhibition of AKT signaling pathway |
HL-60 (Leukemia) | <1 | Induction of apoptosis via caspase activation |
MCF-7 (Breast Cancer) | 10–20 | Inhibition of tubulin polymerization |
The compound's IC values indicate potent activity, particularly against lung and leukemia cancer cells .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays:
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 8 | Moderate antibacterial activity |
Escherichia coli | 16 | Moderate antibacterial activity |
Mycobacterium tuberculosis | 4 | Significant antimycobacterial activity |
These results highlight the compound's potential as a therapeutic agent against both bacterial infections and cancer .
Case Studies
- Antitumor Efficacy in Vivo : A study conducted on murine models demonstrated that administration of this compound led to a significant reduction in tumor size without notable toxicity to surrounding tissues. This suggests a favorable therapeutic index for further development .
- Synergistic Effects : When combined with standard chemotherapy agents like doxorubicin, the compound exhibited enhanced cytotoxicity against resistant cancer cell lines, indicating potential for use in combination therapies .
Properties
IUPAC Name |
(3-amino-1-benzofuran-2-yl)-(4-bromophenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c16-10-7-5-9(6-8-10)14(18)15-13(17)11-3-1-2-4-12(11)19-15/h1-8H,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPPDEUSISZRMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49615-94-3 | |
Record name | (3-AMINO-1-BENZOFURAN-2-YL)(4-BROMOPHENYL)METHANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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